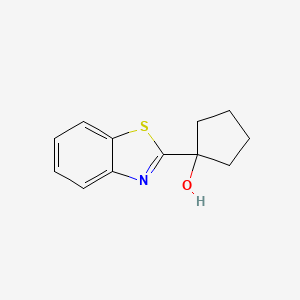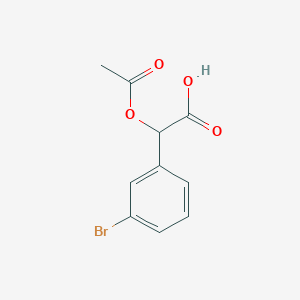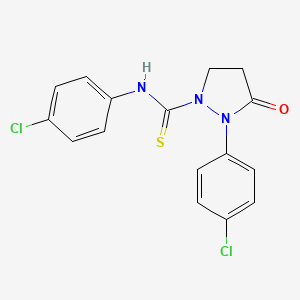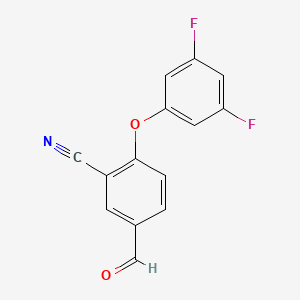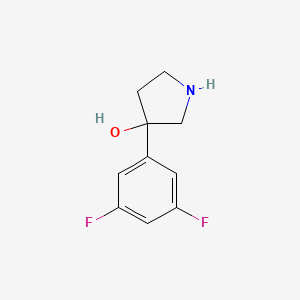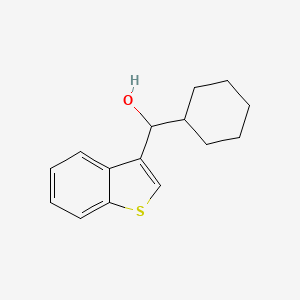
3-chloro-2,4-dihydroxybenzaldehyde
Overview
Description
3-chloro-2,4-dihydroxybenzaldehyde is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a cyclohexyl group attached to the methanol moiety at the 3-position of the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,4-dihydroxybenzaldehyde typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and acetylene derivatives.
Introduction of Cyclohexyl Group: The cyclohexyl group is introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with the benzothiophene derivative.
Methanol Addition: The final step involves the addition of a methanol group to the 3-position of the benzothiophene ring, often using a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and reaction conditions are carefully selected to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-chloro-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
3-chloro-2,4-dihydroxybenzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
1-Benzothiophen-3-ylmethanol: Lacks the cyclohexyl group, making it less hydrophobic.
Cyclohexylmethanol: Does not contain the benzothiophene ring, resulting in different chemical properties.
Benzothiophene: The parent compound without any substituents.
Uniqueness: 3-chloro-2,4-dihydroxybenzaldehyde is unique due to the presence of both the benzothiophene ring and the cyclohexyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C15H18OS |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-benzothiophen-3-yl(cyclohexyl)methanol |
InChI |
InChI=1S/C15H18OS/c16-15(11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14/h4-5,8-11,15-16H,1-3,6-7H2 |
InChI Key |
GEBAWSCBCPBLNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CSC3=CC=CC=C32)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

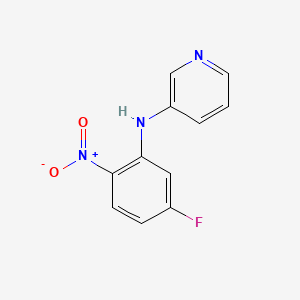
![(S)-[1-(4-Bromo-phenyl)-ethyl]-carbamic acid methyl ester](/img/structure/B8528431.png)
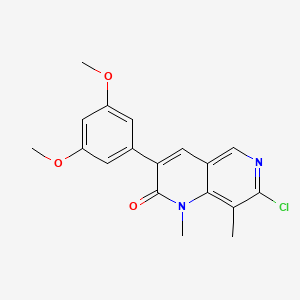
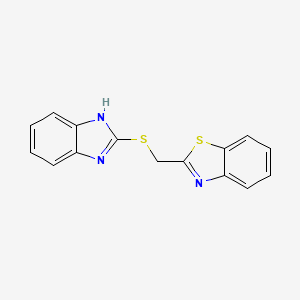
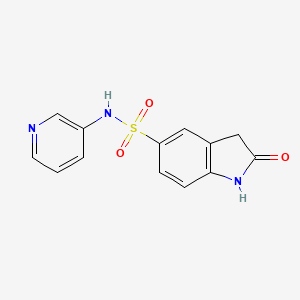
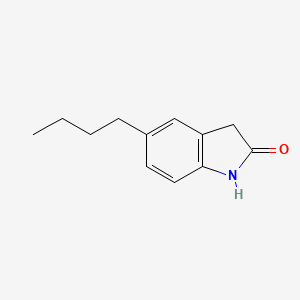
![3-(4-amino-3-methoxyphenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B8528452.png)
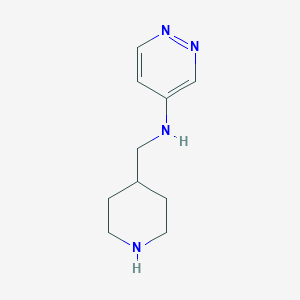
![Ethyl {[2-(4-methylphenyl)-2-oxoethyl]thio}acetate](/img/structure/B8528468.png)
